5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
5-Methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine is a synthetic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine is the 5-HT6 receptor . This receptor is one of the most recently identified members of the serotonin receptor family and is a potential target for developing new therapies against psychiatric disorders .
Mode of Action
The compound acts as an agonist at the 5-HT6 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the 5-HT6 receptor agonist produces antidepressant- and anxiolytic-like effects . The compound’s interaction with its targets results in changes in the phosphorylation state of certain proteins, such as Thr34-DARPP-32 , a dopamine- and cAMP-regulated phosphoprotein .
Biochemical Pathways
The compound’s action affects the serotonergic system, resulting in activation of 5-HT1A and 5-HT2A receptor subtypes . This leads to increased serotonin release . The compound undergoes several metabolic transformations, including aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and combinations thereof . O-Demethylation is also observed .
Result of Action
The compound’s action results in significant antidepressant-like effects, as revealed by decreased duration of immobility in the forced swim test . Additionally, anxiolytic-like activity is demonstrated in the Vogel conflict and elevated plus maze tests .
Preparation Methods
The synthesis of 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
5-Methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the reduction of the benzothiazole ring.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated that benzothiazole derivatives, including this compound, may have anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine include other benzothiazole derivatives such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
5-Methoxy-2-aminobenzothiazole: Similar in structure but with a methoxy group at a different position.
2-(2-Methoxyphenyl)benzothiazole: Lacks the amino group but has a similar benzothiazole core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-10-7-8-14-12(9-10)17-15(20-14)16-11-5-3-4-6-13(11)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUINCDQDPLPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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